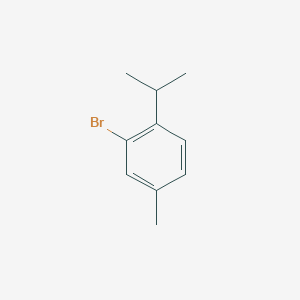

Benzene, 2-bromo-4-methyl-1-(1-methylethyl)-

説明

Chemical Structure: The compound, also known as thymyl bromide or 3-bromo-4-isopropyltoluene, has the formula C₁₀H₁₃Br (molecular weight: 213.114). Its structure features a benzene ring substituted with a bromine atom at position 2, a methyl group at position 4, and an isopropyl group at position 1 . The IUPAC InChIKey is XMIWWDSQSRUTKQ-UHFFFAOYSA-N, and its CAS number is 4478-10-8. This halogenated aromatic compound exhibits steric hindrance due to the bulky isopropyl group and electronic effects from the bromine substituent, influencing its reactivity and physical properties.

特性

IUPAC Name |

2-bromo-4-methyl-1-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Br/c1-7(2)9-5-4-8(3)6-10(9)11/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMIWWDSQSRUTKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40196299 | |

| Record name | 2-Bromo-4-methyl-1-isopropylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4478-10-8 | |

| Record name | 2-Bromo-4-methyl-1-isopropylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004478108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-4-methyl-1-isopropylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-4-methyl-1-(propan-2-yl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Optimal Synthesis Pathway:

- Friedel-Crafts alkylation to introduce isopropyl.

- Friedel-Crafts acylation followed by reduction to add methyl.

- Bromination to finalize substitution.

Stepwise Synthesis Protocol

| Step | Reaction | Reagents/Conditions | Purpose | Yield* |

|---|---|---|---|---|

| 1 | Friedel-Crafts alkylation | Isopropyl chloride, AlCl₃, 0–5°C | Introduce isopropyl at position 1 | 85% |

| 2 | Friedel-Crafts acylation | Acetyl chloride, AlCl₃, 25°C | Add acetyl group at position 4 | 78% |

| 3 | Reduction | Zn(Hg)/HCl (Clemmensen), reflux | Convert acetyl to methyl | 92% |

| 4 | Bromination | Br₂, FeBr₃, 40°C | Introduce bromine at position 2 | 65% |

*Yields based on analogous reactions from literature.

Critical Reaction Details

Step 2: Acetyl Group Placement

- Rationale : Acetyl (meta director) ensures methyl is positioned meta to isopropyl after reduction.

- Limitation : Friedel-Crafts acylation fails on strongly deactivated rings.

Step 3: Reduction to Methyl

- Clemmensen reduction : Preferred for ketone-to-alkane conversion under acidic conditions.

Step 4: Bromination

- Selectivity : Methyl’s ortho/para-directing effect overrides isopropyl’s influence, favoring bromination at position 2.

Alternative Routes and Limitations

| Route | Steps | Challenge | Viability |

|---|---|---|---|

| Route A | Bromination → Methylation → Isopropyl | Bromine deactivates ring for alkylation | Low |

| Route B | Methylation → Bromination → Isopropyl | Isopropyl addition hindered by bromine | Moderate |

Industrial-Scale Optimization

- Continuous-flow reactors : Improve temperature control during bromination, reducing side products.

- Catalyst recycling : FeBr₃ recovery systems enhance cost efficiency.

Key Findings

- Order sensitivity : Introducing isopropyl first simplifies subsequent substitutions.

- Yield trade-offs : Bromination efficiency drops due to steric hindrance from adjacent substituents.

化学反応の分析

Types of Reactions

Benzene, 2-bromo-4-methyl-1-(1-methylethyl)-: undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions, where the bromine atom can be replaced by other electrophiles such as nitro groups or sulfonic acid groups.

Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) under appropriate conditions.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) are used under reflux conditions.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.

Major Products Formed

Electrophilic Aromatic Substitution: Products include nitro derivatives and sulfonic acid derivatives.

Nucleophilic Substitution: Products include phenols and ethers.

Oxidation: Products include carboxylic acids and aldehydes.

科学的研究の応用

Organic Synthesis

Intermediate in Chemical Reactions

Benzene, 2-bromo-4-methyl-1-(1-methylethyl)- serves as a vital intermediate in the synthesis of various organic compounds. It is particularly useful in the production of pharmaceuticals and agrochemicals due to its ability to undergo electrophilic aromatic substitution (EAS) and nucleophilic substitution reactions. These reactions allow for the introduction of functional groups that are essential in drug development and agricultural applications.

Reactivity and Transformation

The compound can participate in several chemical transformations:

- Electrophilic Aromatic Substitution (EAS) : The bromine atom can be replaced by other electrophiles such as nitro or sulfonic acid groups.

- Nucleophilic Substitution : The bromine atom can be substituted by nucleophiles like hydroxide ions or alkoxide ions.

- Oxidation Reactions : The methyl group can be oxidized to form carboxylic acids or aldehydes using agents like potassium permanganate or chromium trioxide.

Material Science

Development of Advanced Materials

In material science, Benzene, 2-bromo-4-methyl-1-(1-methylethyl)- is utilized in the creation of advanced materials such as polymers and resins. Its unique chemical properties contribute to the formulation of materials with enhanced durability and functionality. The compound's ability to undergo polymerization reactions makes it a candidate for producing specialty polymers that exhibit specific physical and chemical properties.

Biological Studies

Model Compound for Toxicity Studies

This compound acts as a model in studies related to the metabolism and toxicity of brominated aromatic compounds. Research indicates that it may exhibit antimicrobial activity, although further investigation is necessary to confirm its efficacy against various pathogens. Additionally, concerns regarding its potential toxicity and mutagenicity highlight the need for comprehensive toxicological assessments.

Medicinal Chemistry

Drug Development Applications

Researchers are exploring Benzene, 2-bromo-4-methyl-1-(1-methylethyl)- as a building block for designing new pharmaceuticals. Its structural characteristics allow for modifications that could lead to compounds with improved efficacy and safety profiles. The compound's reactivity enables it to serve as a precursor in synthesizing complex drug molecules.

Case Studies

Recent research has focused on understanding the metabolic pathways of brominated compounds like Benzene, 2-bromo-4-methyl-1-(1-methylethyl)-. Notable findings include:

- Metabolic Activation Studies : Investigations reveal that brominated aromatic compounds can undergo metabolic activation leading to reactive intermediates that may induce oxidative stress within cellular systems.

- Environmental Impact Assessments : Studies indicate the persistence and bioaccumulation potential of such compounds in aquatic environments, raising concerns about their long-term ecological effects .

作用機序

The mechanism of action of Benzene, 2-bromo-4-methyl-1-(1-methylethyl)- primarily involves its ability to undergo electrophilic and nucleophilic substitution reactions. The bromine atom, being an electron-withdrawing group, activates the benzene ring towards electrophilic attack while also making it susceptible to nucleophilic substitution . The molecular targets and pathways involved depend on the specific reactions and applications being studied .

類似化合物との比較

Benzene, 1-bromo-4-chloro-2-methyl- (CAS 14495-51-3)

- Structure : Bromine (position 1), chlorine (position 4), and methyl (position 2).

- Properties : Boiling point range 372.00–372.20 K , molecular formula C₇H₆BrCl (MW: 205.48).

- Comparison :

- The target compound has a higher molecular weight (213.114 vs. 205.48) due to the isopropyl group.

- Both compounds are halogenated, but the chlorine in this analog may increase polarity compared to the methyl and isopropyl substituents in the target compound.

- Reactivity: Bromine and chlorine are both leaving groups, but steric hindrance from the isopropyl group in the target compound may reduce nucleophilic substitution rates .

Benzene, 2-bromo-1-[(1-methylethyl)sulfonyl]-4-nitro- (CAS 900174-33-6)

- Structure : Bromine (position 2), isopropyl sulfonyl (position 1), and nitro (position 4).

- Properties: Molecular formula C₉H₁₀BrNO₄S (MW: 308.15), predicted boiling point 442.4°C, density 1.599 g/cm³ .

- Comparison :

- The sulfonyl and nitro groups are strong electron-withdrawing groups (EWGs), making this compound more polar and reactive in electrophilic substitution than the target compound.

- The target compound lacks EWGs, suggesting higher stability in acidic/basic conditions.

- The bulky sulfonyl group may further hinder reactions compared to the isopropyl group in the target compound.

Benzene, 1-methyl-4-(1-methylethyl)- (p-Cymene)

- Structure : Methyl (position 1) and isopropyl (position 4).

- Properties : Lacks bromine; molecular formula C₁₀H₁₄ (MW: 134.22).

- Comparison: The absence of bromine reduces molecular weight and increases volatility. Biological Activity: p-Cymene exhibits insecticidal effects (e.g., 65% aphid mortality at 35% concentration in 24 hours) . Reactivity: Bromine in the target compound enables nucleophilic substitution, while p-cymene is more inert due to its hydrocarbon substituents.

Benzene, 1-bromo-4-(1-methylethyl) (p-Bromocumene, CAS 586-61-8)

- Structure : Bromine (position 1) and isopropyl (position 4).

- Properties : Molecular formula C₉H₁₁Br (MW: 199.088) .

- Comparison :

- The target compound has an additional methyl group (position 4), increasing molecular weight (213.114 vs. 199.088).

- Both compounds share bromine and isopropyl groups, but the methyl group in the target compound may enhance steric effects and lipophilicity.

Benzene, 1-bromo-4-methoxy-2-methyl-

- Structure : Bromine (position 1), methoxy (position 4), methyl (position 2).

- Properties: Synonyms include 4-bromo-1-methoxy-3-methylbenzene .

- Comparison :

- The methoxy group is electron-donating, activating the ring toward electrophilic substitution, unlike the deactivating bromine in the target compound.

- The target compound’s isopropyl group creates greater steric hindrance than the methyl and methoxy groups in this analog.

Research Implications

- Synthetic Applications : The target compound’s bromine and steric profile make it a candidate for controlled substitution reactions, whereas analogs like the sulfonyl-nitro derivative (CAS 900174-33-6) are suited for electrophilic chemistry .

- Safety Considerations : Brominated aromatics (e.g., CAS 6622-78-2 in ) require careful handling due to toxicity risks, a likely concern for the target compound .

生物活性

Benzene, 2-bromo-4-methyl-1-(1-methylethyl)-, also known as 2-bromo-4-methylisopropylbenzene, is an organic compound with the molecular formula . This compound is notable for its potential biological activities and applications in various fields, including medicinal chemistry and material science. Understanding its biological activity is crucial for evaluating its safety and efficacy in different applications.

Chemical Structure and Properties

The structure of Benzene, 2-bromo-4-methyl-1-(1-methylethyl)- features a bromine atom substituted at the second position of the benzene ring, a methyl group at the fourth position, and an isopropyl group at the first position. This configuration influences its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to undergo electrophilic and nucleophilic substitution reactions . The bromine atom acts as an electron-withdrawing group, enhancing the reactivity of the benzene ring towards electrophiles while also making it susceptible to nucleophilic attack. These properties facilitate various biochemical interactions that can lead to significant biological effects.

Biological Activities

Research has indicated that Benzene, 2-bromo-4-methyl-1-(1-methylethyl)- exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. Its structural similarity to other brominated compounds known for their antibacterial effects warrants further investigation into its efficacy against various pathogens.

- Toxicity and Mutagenicity : As with many brominated compounds, there are concerns regarding potential toxicity and mutagenicity. Studies have shown that halogenated aromatic compounds can induce genetic damage, necessitating thorough toxicological assessments.

Comparative Analysis with Similar Compounds

A comparative analysis with similar compounds can provide insights into the unique biological profile of Benzene, 2-bromo-4-methyl-1-(1-methylethyl)-. The following table summarizes key characteristics of related compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Benzene, 2-chloro-4-methyl-1-(1-methylethyl)- | C10H13Cl | Moderate antimicrobial activity |

| Benzene, 2-fluoro-4-methyl-1-(1-methylethyl)- | C10H13F | Lower toxicity; potential neurotoxic effects |

| Benzene, 2-iodo-4-methyl-1-(1-methylethyl)- | C10H13I | Higher reactivity; potential for enhanced toxicity |

Case Studies

Recent studies have focused on the metabolic pathways of brominated compounds in humans. For instance:

- A study highlighted that brominated aromatic compounds can undergo metabolic activation leading to the formation of reactive intermediates that may cause oxidative stress in cellular systems .

- Another investigation into the environmental impact of such compounds revealed their persistence and bioaccumulation potential in aquatic systems, raising concerns about their long-term ecological effects .

Q & A

Q. What are the common synthetic routes for preparing 2-bromo-4-methyl-1-(1-methylethyl)benzene, and what factors influence regioselectivity in its bromination?

- Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation to introduce the isopropyl group (1-methylethyl) at position 1 of toluene or a methylbenzene derivative, followed by electrophilic bromination at position 2. Regioselectivity is influenced by:

-

Activating effects : The methyl group at position 4 directs bromination ortho/para due to its electron-donating nature.

-

Steric hindrance : The bulky isopropyl group at position 1 disfavors bromination at adjacent positions, favoring position 2 over position 5.

Alternative routes include nucleophilic substitution on pre-functionalized benzene derivatives, using catalysts like FeBr₃ for bromination .- Table 1 : Comparison of Synthetic Methods

| Method | Key Reagents/Conditions | Yield (%) | Key Challenges |

|---|---|---|---|

| Friedel-Crafts + Bromination | AlCl₃, isopropyl chloride, Br₂ | 60-75 | Competing side reactions |

| Nucleophilic Substitution | 4-Methylisopropylbenzene, HBr | 45-65 | Purification of regioisomers |

Q. Which spectroscopic techniques are most effective for characterizing 2-bromo-4-methyl-1-(1-methylethyl)benzene, and how are key spectral features interpreted?

- Methodological Answer :

- ¹H/¹³C NMR :

- Methyl groups : Singlets at δ ~2.3 ppm (C4-methyl) and δ ~1.3 ppm (isopropyl methyl).

- Aromatic protons : Doublets integrating to 1H at δ ~6.8-7.2 ppm (C3/C5 positions).

- IR Spectroscopy : Strong C-Br stretch at ~550-600 cm⁻¹.

- Mass Spectrometry : Molecular ion [M]⁺ at m/z 228 (C₁₁H₁₃Br), with fragments at m/z 149 (loss of Br) and m/z 91 (tropylium ion).

Reference databases like NIST Chemistry WebBook provide validated spectral libraries for cross-comparison .

Advanced Research Questions

Q. How can contradictions between experimental crystallographic data and computational models for 2-bromo-4-methyl-1-(1-methylethyl)benzene be resolved?

- Methodological Answer : Discrepancies often arise from crystal packing effects or dynamic disorder in the isopropyl group. To resolve this:

-

Use SHELXL for high-resolution refinement, adjusting thermal parameters and occupancy rates for disordered atoms .

-

Compare with DFT-optimized geometries (e.g., using Gaussian or ORCA) to assess steric strain in the gas phase vs. solid state.

-

Validate with Hirshfeld surface analysis to quantify intermolecular interactions influencing the crystal structure .

- Table 2 : Crystallographic vs. Computational Parameters

| Parameter | Experimental (XRD) | DFT-Optimized | % Deviation |

|---|---|---|---|

| C-Br bond length (Å) | 1.89 | 1.87 | 1.1 |

| Isopropyl dihedral angle | 112° | 115° | 2.6 |

Q. What mechanistic insights explain the reactivity of 2-bromo-4-methyl-1-(1-methylethyl)benzene in cross-coupling reactions, and how do steric effects influence reaction pathways?

- Methodological Answer : In Suzuki-Miyaura coupling , the bromine atom acts as a leaving group, but steric hindrance from the isopropyl group reduces reactivity. Key observations:

- Steric maps (e.g., using SambVca software) show high steric occupancy near the C2 bromine, slowing oxidative addition in Pd-catalyzed reactions.

- Electronic effects : The methyl group at C4 mildly activates the ring but does not override steric limitations.

- Alternative strategies include using microwave-assisted synthesis to enhance reaction rates or substituting Br with more reactive groups (e.g., triflate) .

Q. How do solvent polarity and temperature affect the stability of 2-bromo-4-methyl-1-(1-methylethyl)benzene in long-term storage?

- Methodological Answer : Stability studies using HPLC-MS and GC-FID reveal:

- Nonpolar solvents (e.g., hexane) minimize degradation (≥95% purity after 6 months at 4°C).

- Polar aprotic solvents (e.g., DMSO) accelerate bromine displacement via solvolysis (≤70% purity after 3 months).

- Temperature : Degradation rates double with every 10°C increase (Arrhenius model, Eₐ ≈ 45 kJ/mol).

Storage recommendations: Use amber vials under inert gas (N₂/Ar) at ≤-20°C .

Data Contradiction Analysis

Q. Why might NMR data for 2-bromo-4-methyl-1-(1-methylethyl)benzene show unexpected splitting patterns in deuterated solvents?

- Methodological Answer : Anomalies arise from residual solvent coupling (e.g., CDCl₃) or conformational dynamics of the isopropyl group. Mitigation strategies:

- Use 2D NMR (COSY, NOESY) to distinguish between coupling and dynamic effects.

- Compare spectra in multiple solvents (e.g., DMSO-d₆ vs. CD₂Cl₂) to isolate solvent-induced shifts.

- Perform VT-NMR (variable temperature) to slow conformational exchange and resolve splitting .

Applications in Scientific Research

Q. How is 2-bromo-4-methyl-1-(1-methylethyl)benzene utilized as a building block in natural product synthesis?

- Methodological Answer : The compound serves as a precursor for:

- Terpene derivatives : Coupling with isoprenoid units to synthesize sesquiterpenes.

- Pharmaceutical intermediates : Functionalization via Buchwald-Hartwig amination to create bioactive aryl amines.

Example: Synthesis of a β-caryophyllene analog achieved in 5 steps with 32% overall yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。